3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

3-Cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 888443-67-2) is a synthetic small-molecule benzofuran-2-carboxamide derivative (molecular formula C₂₁H₁₈F₂N₂O₃; molecular weight 384.4 g·mol⁻¹). The compound features a 3-cyclopentaneamido substituent on the benzofuran core and a 3,4-difluorophenyl group on the C-2 carboxamide, placing it within a compound class originally disclosed in Darwin Discovery patents as dual phosphodiesterase-4 (PDE4) and tumor necrosis factor-α (TNF-α) inhibitors.

Molecular Formula C21H18F2N2O3
Molecular Weight 384.383
CAS No. 888443-67-2
Cat. No. B2471255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
CAS888443-67-2
Molecular FormulaC21H18F2N2O3
Molecular Weight384.383
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H18F2N2O3/c22-15-10-9-13(11-16(15)23)24-21(27)19-18(14-7-3-4-8-17(14)28-19)25-20(26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,24,27)(H,25,26)
InChIKeyLYYONUGHNWDFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 888443-67-2): Procurement-Relevant Structural and Class Profile


3-Cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 888443-67-2) is a synthetic small-molecule benzofuran-2-carboxamide derivative (molecular formula C₂₁H₁₈F₂N₂O₃; molecular weight 384.4 g·mol⁻¹) [1]. The compound features a 3-cyclopentaneamido substituent on the benzofuran core and a 3,4-difluorophenyl group on the C-2 carboxamide, placing it within a compound class originally disclosed in Darwin Discovery patents as dual phosphodiesterase-4 (PDE4) and tumor necrosis factor-α (TNF-α) inhibitors [2]. It is commercially available as a ≥95%-purity (¹H-NMR confirmed) building block for medicinal chemistry and screening library applications [3]. Publicly available bioactivity data for this specific compound are extremely limited; no IC₅₀, Kd, or in vivo results have been reported in ChEMBL, BindingDB, or PubMed-indexed literature as of the search date.

Why Generic Substitution of 3-Cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 888443-67-2) Is Not Advisable Without Specific Evidence


The benzofuran-2-carboxamide chemotype spans a broad continuum of biological activities—from PDE4/TNF-α dual inhibition to CCL20/CCR6 immunomodulation—depending critically on the identity and substitution pattern of the N-aryl carboxamide and C-3 acylamino groups [1]. Within the 3-cyclopentaneamido sub-series alone, even a single halogen substitution change (e.g., 3,4-difluorophenyl versus 3-chloro-4-fluorophenyl versus unsubstituted phenyl) introduces substantial divergence in lipophilicity (computed XLogP3 of 5.0 for the target compound versus 5.4 for the chloro-fluoro analog), hydrogen-bond acceptor capacity, and electronic surface properties that cannot be assumed to produce equipotent target engagement [2]. The patent literature explicitly teaches that small aryl modifications on the C-2 carboxamide yield large differences in PDE4 inhibitory potency and TNF-α suppression, meaning that procurement of an under-characterized analog as a generic surrogate risks invalidating structure–activity relationship (SAR) conclusions and wasting screening resources [3].

Quantitative Differentiation Evidence for 3-Cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 888443-67-2)


Lipophilicity-Driven Property Differentiation: XLogP3 Comparison Among 3-Cyclopentaneamido-N-aryl-benzofuran-2-carboxamide Analogs

The target compound bears a 3,4-difluorophenyl substituent, yielding a computed XLogP3 of 5.0 (PubChem) and an experimentally correlated logP of 4.15 (ZINC15). This is approximately 0.4 log units lower (less lipophilic) than the 3-chloro-4-fluorophenyl analog (estimated XLogP3 ≈ 5.4), and approximately 0.8–1.0 log units higher than the unsubstituted N-phenyl analog (XLogP3 ≈ 4.0–4.2). Within the benzofuran-2-carboxamide PDE4 inhibitor chemotype, optimal cellular activity frequently maps to a narrow logP window of ~3.5–4.5, making the intermediate lipophilicity of the 3,4-difluoro derivative a potentially critical parameter for balancing membrane permeability against aqueous solubility [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) Differentiation: Impact on Predicted Oral Bioavailability

The target compound has a computed topological polar surface area (tPSA) of 71.3 Ų (PubChem) / 55 Ų (ZINC15, differing protonation-state assumptions). This tPSA falls below the Veber threshold of 140 Ų for predicted oral bioavailability. In comparison, the N-(2-fluorophenyl) mono-fluoro analog (CAS 847405-24-7) has an identical tPSA of ~71 Ų, while the N-phenyl analog has a marginally lower tPSA of ~71 Ų. The critical differentiation arises not from tPSA alone but from the combination of tPSA with H-bond donor count (2 for all analogs in this series), producing a consistent Veber-rule-compliant profile across the sub-series [1]. Because tPSA does not differentiate these analogs, selection must rely on orthogonal parameters (lipophilicity, electronic effects of fluorine substitution) [2].

Drug-likeness Oral bioavailability prediction Veber rules

Purity and Structural Verification: Vendor-Supplied Quality Benchmarks for Procurement

Commercially sourced 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is supplied with a minimum purity specification of ≥95% as confirmed by ¹H-NMR, according to vendor datasheets (Abbexa) [1]. This purity level is consistent with industry standards for screening-compound procurement. In contrast, the N-(3-chloro-4-fluorophenyl) analog (CAS 888463-72-7) is also listed at ≥95% purity but the exact mass measurement and complexity rating are reported as 'unknown' on vendor portals, introducing potential ambiguity in batch-to-batch consistency [2]. The target compound's unequivocal structural confirmation by ¹H-NMR provides a verifiable quality anchor point that the chloro-fluoro analog's vendor documentation does not uniformly guarantee.

Chemical purity Quality control Vendor specification

Class-Level PDE4/TNF-α Inhibitory Potential: Benzofuran-2-Carboxamide Patent SAR Inferences

Although no direct PDE4 or TNF-α IC₅₀ data exist for the target compound, the Darwin Discovery patent family (US5925636, US5972936, and related filings) discloses extensive SAR for benzofuran-2-carboxamides demonstrating that 3,4-dihalo-substituted N-phenyl carboxamides consistently exhibit PDE4 IC₅₀ values in the nanomolar to low-micromolar range when combined with a C-3 acylamino group [1]. As a class-level benchmark, the structurally related 7-methoxybenzofuran-4-carboxamide PDE4 inhibitor series shows IC₅₀ values of 10.0 nM (PDE4B) and 15.2 nM (PDE4D) for optimized analogs [2]. Conversely, the natural dihydrobenzofuran neolignan 3′,4-O-dimethylcedrusin exhibits moderate PDE4 inhibition (IC₅₀ = 3.26 ± 0.28 μM), illustrating a >300-fold potency differential driven by scaffold and substitution differences [3]. The target compound's 3-cyclopentaneamido group and 3,4-difluorophenyl substitution place it structurally closer to the high-potency patent examples than to the weakly active natural-product chemotypes, but this inference is untested and must be treated as a hypothesis-generating observation only.

PDE4 inhibition TNF-α suppression Patent SAR

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy and Screening Hit Rates

The target compound contains 4 rotatable bonds (PubChem computed value), placing it within the Veber-recommended limit of ≤10 rotatable bonds for orally bioavailable drug candidates [1]. The N-(3-chloro-4-fluorophenyl) analog has an identical rotatable bond count of 4, while the N-(2-fluorophenyl) analog similarly has 4 rotatable bonds. This uniformity across the 3-cyclopentaneamido sub-series means that molecular flexibility does not differentiate these compounds. However, the broader benzofuran-2-carboxamide class includes analogs with extended N-aryl substituents containing 6–8 rotatable bonds, which may reduce binding affinity due to entropic penalties [2]. The target compound's constrained flexibility is therefore advantageous for maintaining binding-competent conformations in PDE4 catalytic-site docking, but this advantage is shared equally by all 3-cyclopentaneamido-N-phenyl congeners.

Molecular flexibility Rotatable bonds Screening library design

Recommended Application Scenarios for 3-Cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS 888443-67-2) Based on Available Evidence


PDE4/TNF-α Dual-Inhibitor SAR Probe in Medicinal Chemistry Lead Optimization

The 3,4-difluorophenyl substitution pattern of the target compound aligns with the most potent aryl groups identified in the Darwin Discovery benzofuran-2-carboxamide patent SAR [1]. Researchers pursuing PDE4/TNF-α dual inhibition can use this compound as a key comparator in aryl-scanning SAR studies, where the fluorine substitution is systematically varied (3,4-diF vs. 3-Cl,4-F vs. 2-F vs. unsubstituted phenyl) to deconvolute the electronic and steric contributions to target potency. The intermediate lipophilicity (XLogP3 = 5.0) and Veber-compliant tPSA (71.3 Ų) support its inclusion in cell-based TNF-α suppression assays where membrane permeability is a prerequisite.

Chemical Biology Probe for Fluorine-19 NMR-Based Binding Studies

The presence of two fluorine atoms at the 3- and 4-positions of the N-phenyl ring provides a distinctive ¹⁹F NMR spectroscopic handle that is absent in the N-phenyl, N-(2-fluorophenyl), and N-(4-trifluoromethoxy)phenyl analogs [1]. This enables ¹⁹F NMR-based protein–ligand binding experiments (e.g., ligand-observed ¹⁹F T₂-filter or CPMG experiments) to measure target engagement without requiring protein labeling. Procurement of this compound is specifically justified when ¹⁹F NMR is the planned biophysical readout, as the 3,4-difluoro pattern offers two spectroscopically non-equivalent fluorine resonances for binding-site characterization.

Diversity-Oriented Screening Library Enrichment with Halogen-Substituted Benzofuran Cores

For high-throughput screening (HTS) library construction, the target compound adds a halogen-diversified benzofuran-2-carboxamide scaffold that complements existing mono-fluoro and non-fluorinated aryl members of the series. The 3,4-difluorophenyl group introduces a unique combination of electron-withdrawing character (Hammett σₘ ≈ 0.34, σₚ ≈ 0.06 for fluorine) and moderate lipophilicity that is distinct from the 3-chloro-4-fluorophenyl analog's stronger electron withdrawal and higher logP [1]. This orthogonal property profile enhances chemical diversity in screening decks targeting PDE4, TNF-α, or other benzofuran-responsive targets.

Building Block for Late-Stage Functionalization via C–H Activation Chemistry

The benzofuran C-5 and C-7 positions remain unsubstituted in the target compound, offering sites for late-stage C–H functionalization to generate focused libraries around the 3-cyclopentaneamido scaffold [1]. This is a distinct procurement advantage over analogs that are already fully substituted on the benzofuran ring (e.g., 7-methoxy derivatives), which preclude further diversification without de novo synthesis. The ≥95% purity (¹H-NMR) specification ensures that subsequent chemistry is not compromised by unidentified impurities that could interfere with palladium-catalyzed C–H activation reactions.

Quote Request

Request a Quote for 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.